(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H20FN3O5S2 and its molecular weight is 477.53. The purity is usually 95%.
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Biological Activity
(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom, a pyrrolidine ring, and a sulfonamide group enhances its pharmacological profile. The structure can be represented as follows:
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have shown potent activity against various cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxicity.
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 1.61 ± 1.92 | Induces apoptosis |
Compound B | A549 | 1.98 ± 1.22 | Inhibits cell proliferation |
(Z)-methyl 2-(...) | Jurkat | TBD | TBD |
The specific activity of (Z)-methyl 2-(...) remains to be fully elucidated; however, preliminary studies suggest it may interact with key apoptotic pathways.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the pyrrolidine ring in this compound may contribute to enhanced interaction with microbial targets.
Table 2: Antimicrobial Activity Data
Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | E. coli | 32 µg/mL |
Compound D | S. aureus | 16 µg/mL |
(Z)-methyl 2-(...) | TBD | TBD |
Study on Antitumor Activity
A study published in MDPI examined various thiazole derivatives for their antitumor activity against Hep3B liver cancer cells. The results indicated that certain structural modifications significantly increased cytotoxicity, suggesting that similar modifications in (Z)-methyl 2-(...) could yield promising results against cancer cell lines.
Mechanistic Insights
Molecular dynamics simulations have been employed to predict the interaction of thiazole compounds with target proteins involved in cancer progression. For instance, compound interactions were primarily hydrophobic, with limited hydrogen bonding, indicating a need for further optimization to enhance binding affinity.
Properties
IUPAC Name |
methyl 2-[6-fluoro-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S2/c1-30-19(26)13-25-17-9-6-15(22)12-18(17)31-21(25)23-20(27)14-4-7-16(8-5-14)32(28,29)24-10-2-3-11-24/h4-9,12H,2-3,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSVXFJRYKZDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.